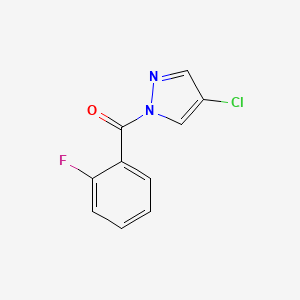

4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of pyrazole derivatives, including 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. A key aspect of their synthesis is the ability to introduce fluorine and chlorine substituents, which significantly affects the molecule's reactivity and properties. For instance, the synthesis of similar compounds like 4-fluoro-1H-pyrazoles has been achieved through reactions that yield high purity products, indicating a robust methodology that could be applicable to the target compound (Ahmed, Zeller, & Mezei, 2023).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the five-membered ring, which significantly influences their chemical behavior. The crystal structure of related compounds, such as 4-fluoro-1H-pyrazole, reveals unique supramolecular motifs formed through hydrogen bonding, suggesting that similar structural characteristics may be expected for 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole (Ahmed, Zeller, & Mezei, 2023).

Chemical Reactions and Properties

The introduction of chloro and fluoro substituents impacts the chemical reactivity of pyrazole compounds. For example, studies on similar fluorine-containing pyrazoles have demonstrated their involvement in various chemical reactions, including antimicrobial activities. These findings suggest that the chemical reactions and properties of 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole could also be influenced by its halogenated substituents, leading to potential antimicrobial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular structure. For instance, the crystal and molecular structure analysis of similar compounds provides insights into their stability and potential solid-state applications. The unique crystal packing and hydrogen bonding patterns observed in these studies can inform predictions about the physical properties of 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole (Ahmed, Zeller, & Mezei, 2023).

Chemical Properties Analysis

The chemical properties of 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole, such as reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and potential for undergoing various organic reactions, are influenced by the nature of the substituents on the pyrazole ring. The presence of electronegative fluorine and chlorine atoms can increase the compound's acidity and reactivity, making it a versatile intermediate for further chemical transformations. Research on related compounds highlights the role of substituents in dictating the chemical behavior of pyrazole derivatives (Gadakh, Pandit, Rindhe, & Karale, 2010).

Scientific Research Applications

Anticancer Activity

Fluorinated pyrazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds derived from 6-fluorobenzo[b]pyran-4-one, upon undergoing a series of chemical reactions, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that fluorinated pyrazole compounds can be potent agents in cancer research, offering a new avenue for the development of anticancer therapies.

Fluorogenic Bioorthogonal Reactions

The use of 4-chlorosydnones, a class of mesoionic dipoles, in highly fluorescent turn-on copper-free click cycloadditions with fluorogenic dibenzocyclooctyne Fl-DIBO has been explored. These reactions produce pyrazole cycloadducts that exhibit compelling photophysical properties, such as excellent fluorescence enhancement and high quantum yields. This novel fluorogenic system has proven beneficial for the sensitive detection of modified proteins in complex cellular extracts, highlighting its potential in chemical biology and material assembly applications (Favre et al., 2018).

Synthesis of Functionalized Pyrazoles

Research has also focused on developing synthetic strategies for functionalized fluorinated pyrazoles, which are valuable building blocks in medicinal chemistry. A method involving the monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines has been employed to synthesize new 3-amino-4-fluoropyrazoles. These compounds are of considerable interest due to their potential for further functionalization, demonstrating the critical role of fluorinated pyrazoles in drug design and discovery (Surmont et al., 2011).

Structural and Conformational Studies

The structural and conformational aspects of fluorinated pyrazole derivatives have been investigated to understand their physicochemical properties better. For example, the synthesis and X-ray diffraction analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone have provided insights into the molecular and crystal structure of new pyrazole derivatives, contributing to the field of crystallography and molecular design (Channar et al., 2019).

Environmental and Material Science Applications

Fluorinated pyrazole derivatives have found applications in environmental science and material science as well. Studies on the synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands, alongside in silico assessments of their affinity for volatile organic compounds, have highlighted their potential in the development of novel materials with specific electronic and optical properties (Pedrini et al., 2020).

Safety and Hazards

properties

IUPAC Name |

(4-chloropyrazol-1-yl)-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPZVQKLGLYSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chloro-1H-pyrazol-1-yl)(2-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)